molecular formula C16H16FNO6S B13353079 Benzenesulfonylfluoride, 4-[4-(3-nitrophenoxy)butoxy]- CAS No. 31185-42-9

Benzenesulfonylfluoride, 4-[4-(3-nitrophenoxy)butoxy]-

Cat. No.: B13353079
CAS No.: 31185-42-9
M. Wt: 369.4 g/mol
InChI Key: SNUUVWABKPKPMY-UHFFFAOYSA-N
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Description

4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C16H16FNO6S. This compound is characterized by the presence of a nitrophenoxy group, a butoxy linker, and a benzene sulfonyl fluoride moiety. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride typically involves a multi-step process. One common method includes the reaction of 3-nitrophenol with 1,4-dibromobutane to form 4-(3-nitrophenoxy)butane. This intermediate is then reacted with benzene-1-sulfonyl fluoride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The phenoxy group can undergo oxidation to form corresponding quinones.

Common Reagents and Conditions

    Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Commonly carried out using hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Often involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Aminophenoxy derivatives: Formed from the reduction of the nitro group.

    Quinones: Resulting from the oxidation of the phenoxy group.

    Substituted sulfonamides: Produced through nucleophilic substitution reactions.

Scientific Research Applications

4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound can also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl chloride
  • 4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl bromide
  • 4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl iodide

Uniqueness

4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its chloride, bromide, and iodide analogs. The fluoride group is more stable and less reactive, making it suitable for applications where controlled reactivity is desired.

Properties

CAS No.

31185-42-9

Molecular Formula

C16H16FNO6S

Molecular Weight

369.4 g/mol

IUPAC Name

4-[4-(3-nitrophenoxy)butoxy]benzenesulfonyl fluoride

InChI

InChI=1S/C16H16FNO6S/c17-25(21,22)16-8-6-14(7-9-16)23-10-1-2-11-24-15-5-3-4-13(12-15)18(19)20/h3-9,12H,1-2,10-11H2

InChI Key

SNUUVWABKPKPMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCOC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-]

Origin of Product

United States

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